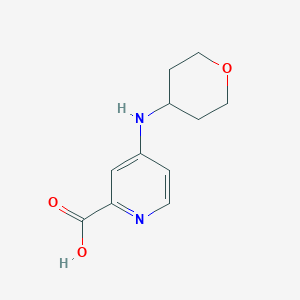
5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one, also known as INCB018424, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors.
Aplicaciones Científicas De Investigación
Polymer Synthesis : Smith and Tighe (1981) demonstrated the polymerization of similar compounds using tertiary organic bases like pyridine, leading to the formation of poly-α-esters with hydroxyl/carboxyl terminations. This process is significant in polymer chemistry due to its unusual characteristics, such as the non-consumption of pyridine and the crucial role of moisture in controlling molecular weight (Smith & Tighe, 1981).
Synthesis of Heterocyclic Compounds : Research by Mekheimer et al. (1997) focused on synthesizing functionalized 4H-Pyrano[3,2-c]pyridines, demonstrating the versatility of pyridone and its derivatives in creating complex heterocyclic structures. This has implications in medicinal chemistry and the development of pharmacologically active compounds (Mekheimer, Mohamed, & Sadek, 1997).
Crystal and Molecular Structure Analysis : The work of Zugenmaier (2013) involved the analysis of the crystal and molecular structure of a compound related to "5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one". Understanding the molecular structure is crucial for applications in materials science and drug design (Zugenmaier, 2013).
Antitumor Activity : Grigoryan et al. (2000) synthesized a series of pyrimidines, which are structurally similar to the compound , to explore their antitumor activity. This highlights the potential of such compounds in the development of new anticancer drugs (Grigoryan et al., 2000).
Synthesis of Spirooxindoles : Sun et al. (2017) reported the synthesis of diverse polycyclic spirooxindoles through a reaction involving isoquinolinium salts and malononitrile. This research points to the utility of pyridone derivatives in synthesizing complex organic structures, which have various applications in medicinal chemistry and material science (Sun, Shen, Huang, & Yan, 2017).
Heterocyclic Chemistry : The study of heterocyclic compounds, including pyridine derivatives, is crucial in the field of medicinal chemistry. Smith and Tatchell (2020) highlighted the significance of these compounds in synthesizing drugs and other bioactive molecules (Smith & Tatchell, 2020).
Propiedades
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20-9-8-17(21(26)23-11-10-16-5-1-2-7-19(16)23)14-22(20)13-15-4-3-6-18(12-15)24(27)28/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVYYQETQPZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

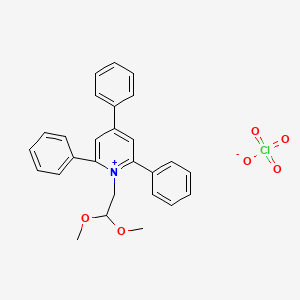
![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)
![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)


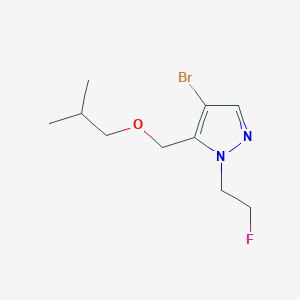
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2546370.png)
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)
![1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2546372.png)
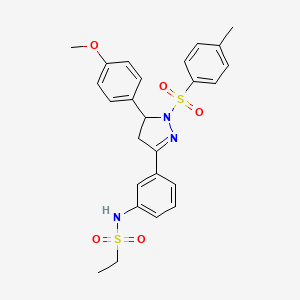
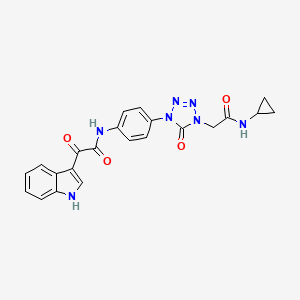

![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546378.png)
